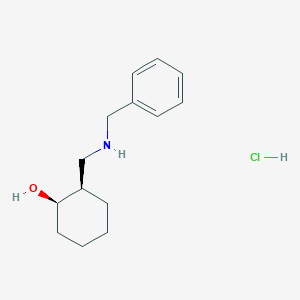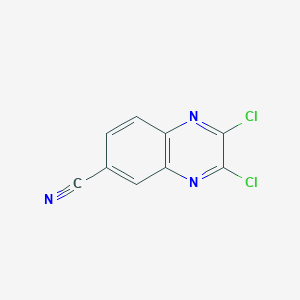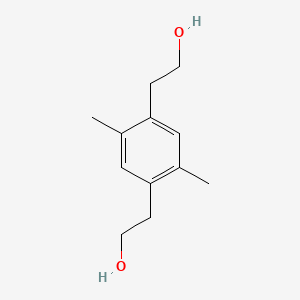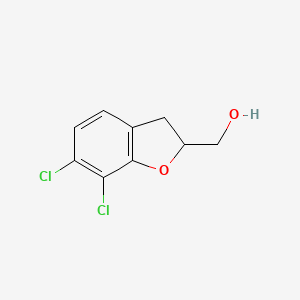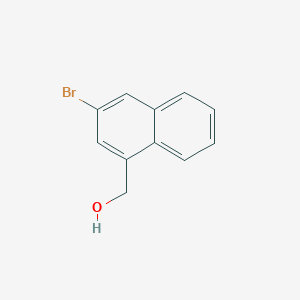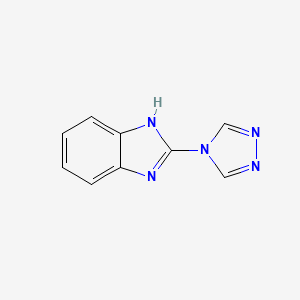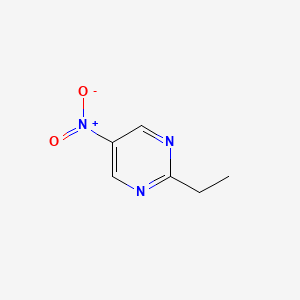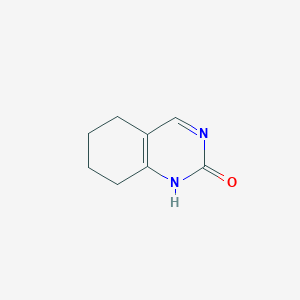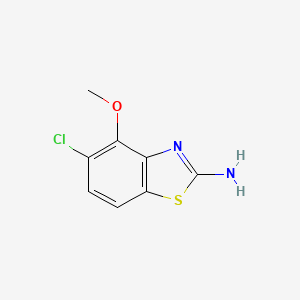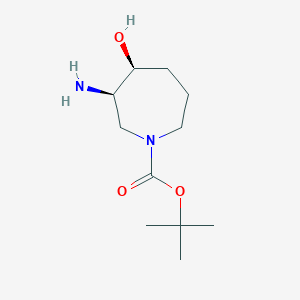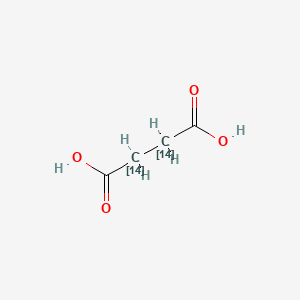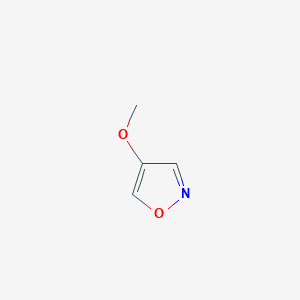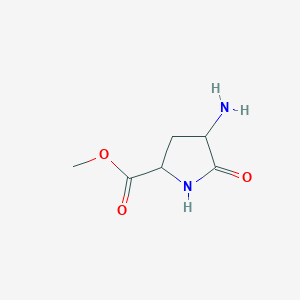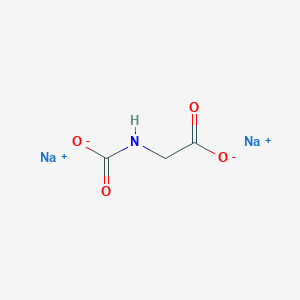
(trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl: is an organic compound characterized by its unique structure, which includes a pentyl group and a chloromethyl group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl typically involves the reaction of 4-chloromethylcyclohexane with pentylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted cyclohexane
Substitution: Azido-substituted cyclohexane, thiol-substituted cyclohexane
科学研究应用
Chemistry: In synthetic chemistry, (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
作用机制
The mechanism of action of (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological effects.
相似化合物的比较
- trans-1-Pentyl-4-(trans-4-methylcyclohexyl)cyclohexane
- trans-1-Pentyl-4-(trans-4-bromomethylcyclohexyl)cyclohexane
- trans-1-Pentyl-4-(trans-4-hydroxymethylcyclohexyl)cyclohexane
Comparison: Compared to its analogs, (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it more suitable for specific applications where chloromethyl functionality is required.
属性
分子式 |
C18H33Cl |
|---|---|
分子量 |
284.9 g/mol |
IUPAC 名称 |
1-(chloromethyl)-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H33Cl/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-18H,2-14H2,1H3 |
InChI 键 |
JDXXKBBIIIQJEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CCl |
规范 SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


